One application of 9,10-Dimethylanthracene (DMA) in scientific research is as a chemical rate constant actinometer in singlet molecular oxygen reactions. Actinometers are substances that absorb light and generate a known quantity of a specific chemical species. In this case, DMA reacts with light to produce singlet oxygen, a highly reactive form of oxygen. By measuring the amount of DMA consumed and the amount of light absorbed, researchers can determine the rate constant for the reaction between singlet oxygen and other molecules [1].
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9,10-Dimethylanthracene is a polycyclic aromatic hydrocarbon characterized by its molecular formula and a molecular weight of 206.28 g/mol. This compound appears as yellow crystals or crystalline powder and is known for its role in various chemical applications, particularly in photo
Currently, there is no known specific biological role for 9,10-DMA. However, its role as a model compound in biochemical research is significant. Due to its structural similarity to some carcinogenic PAHs, 9,10-DMA has been used to study the mechanisms of PAH-induced genotoxicity (DNA damage) and carcinogenicity (cancer development) [].
9,10-Dimethylanthracene has several applications:
Interaction studies involving 9,10-dimethylanthracene primarily focus on its role as an actinometer in measuring singlet oxygen concentrations. Research indicates that the presence of this compound can significantly affect the concentration of singlet oxygen during reactions, which is crucial for accurately determining reaction kinetics. The limitations associated with using 9,10-dimethylanthracene as an actinometer have been discussed extensively in literature, emphasizing the need for careful consideration of solvent effects and reaction conditions .
Several compounds share structural similarities with 9,10-dimethylanthracene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Anthracene | Parent compound; simpler structure without methyl groups | |
Phenanthrene | Contains three fused benzene rings | |
Pyrene | Four fused benzene rings; used in fluorescence studies | |
1-Methylpyrene | Methylated derivative of pyrene; exhibits different reactivity patterns |
Uniqueness of 9,10-Dimethylanthracene:
Irritant;Health Hazard